molecular formula C28H39N3O6 B10754653 N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide

N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide

Cat. No.: B10754653
M. Wt: 513.6 g/mol
InChI Key: FLFHXFOLABGIIH-MZLICYQSSA-N
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Description

BRD-K27224038 is a small molecule compound that has been identified and studied for its bioactive properties. It is part of a larger collection of compounds used in high-throughput screening assays to understand their effects on cellular phenotypes and gene expression .

Preparation Methods

The synthetic routes and reaction conditions for BRD-K27224038 are not explicitly detailed in the available literature. it is known that the compound is a product of diversity-oriented synthesis, a method used to create a wide variety of structurally diverse molecules . Industrial production methods for such compounds typically involve automated synthesis and high-throughput screening to identify bioactive molecules.

Chemical Reactions Analysis

BRD-K27224038 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

BRD-K27224038 is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:

These compounds share some similarities in their bioactive properties but differ in their specific molecular targets and pathways.

Properties

Molecular Formula

C28H39N3O6

Molecular Weight

513.6 g/mol

IUPAC Name

N-[[(2S,3S)-8-[2-(1-hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide

InChI

InChI=1S/C28H39N3O6/c1-19-16-31(20(2)18-32)27(34)23-14-21(6-11-28(35)9-4-5-10-28)15-29-25(23)37-24(19)17-30(3)26(33)22-7-12-36-13-8-22/h14-15,19-20,22,24,32,35H,4-5,7-10,12-13,16-18H2,1-3H3/t19-,20-,24+/m0/s1

InChI Key

FLFHXFOLABGIIH-MZLICYQSSA-N

Isomeric SMILES

C[C@H]1CN(C(=O)C2=C(N=CC(=C2)C#CC3(CCCC3)O)O[C@@H]1CN(C)C(=O)C4CCOCC4)[C@@H](C)CO

Canonical SMILES

CC1CN(C(=O)C2=C(N=CC(=C2)C#CC3(CCCC3)O)OC1CN(C)C(=O)C4CCOCC4)C(C)CO

Origin of Product

United States

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